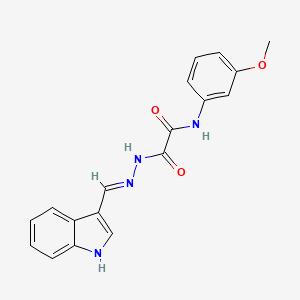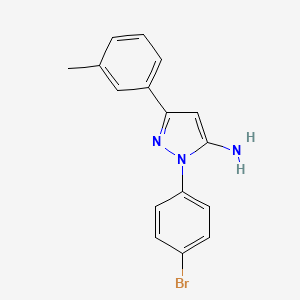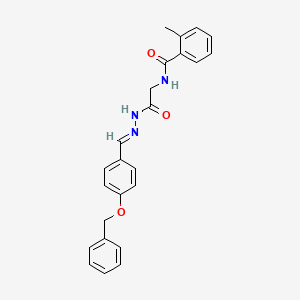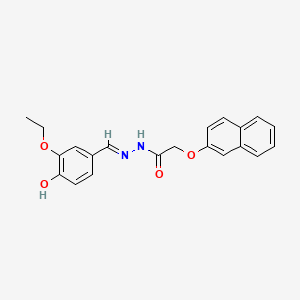
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features an indole moiety, a hydrazine linkage, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves a multi-step process:
Formation of the Indole Derivative: The synthesis begins with the preparation of 1H-indole-3-carbaldehyde from indole. This is achieved through a Vilsmeier-Haack reaction, where indole reacts with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to form the aldehyde.
Hydrazone Formation: The 1H-indole-3-carbaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is subsequently condensed with 3-methoxyphenyl isocyanate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxo derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide has shown potential as an anticancer agent. It can induce apoptosis in cancer cells by interacting with specific cellular targets.
Medicine
In medicine, this compound is being investigated for its antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens, making it a candidate for new antibiotic development.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with cellular proteins and enzymes. It can bind to DNA, inhibiting replication and transcription processes, which leads to cell death. Additionally, it can inhibit specific enzymes involved in cell signaling pathways, thereby exerting its anticancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-phenyl-2-oxoacetamide
- 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide
- 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-chlorophenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity and biological activity, potentially enhancing its efficacy as an anticancer and antimicrobial agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Properties
CAS No. |
764693-11-0 |
|---|---|
Molecular Formula |
C18H16N4O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H16N4O3/c1-25-14-6-4-5-13(9-14)21-17(23)18(24)22-20-11-12-10-19-16-8-3-2-7-15(12)16/h2-11,19H,1H3,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
HQNFFCAXMTVELB-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12017467.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12017471.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12017480.png)


![3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12017503.png)
![4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12017504.png)



![Methyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017557.png)
![N-(3-Bromophenyl)-2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetamide](/img/structure/B12017567.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12017569.png)
